(4-Phenyl-1,3-oxazol-2-yl)methanol
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Overview
Description
(4-Phenyl-1,3-oxazol-2-yl)methanol is a heterocyclic compound featuring an oxazole ring substituted with a phenyl group at the 4-position and a hydroxymethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenyl-1,3-oxazol-2-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of ethanolamine with aryl nitriles under catalytic conditions. For example, a ruthenium(II) catalyst can be used to facilitate the reaction, yielding the desired oxazole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic route for large-scale production. This includes selecting efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Phenyl-1,3-oxazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to yield oxazoline derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of (4-Phenyl-1,3-oxazol-2-yl)carboxylic acid.
Reduction: Formation of (4-Phenyl-1,3-oxazolin-2-yl)methanol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(4-Phenyl-1,3-oxazol-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Phenyl-1,3-oxazol-2-yl)methanol involves its interaction with various molecular targets. The oxazole ring can engage in non-covalent interactions with enzymes and receptors, influencing their activity. This compound may modulate biological pathways by binding to specific sites on proteins, thereby altering their function .
Comparison with Similar Compounds
Similar Compounds
- (4-Methyl-2-phenyl-1,3-oxazol-5-yl)methanol
- (2-Phenyl-1,3-oxazol-4-yl)methanol
- (4,6-Dioxo-3-propan-2-yl-1-cyclohex-2-enylidene)-N-ethyl-4-(4-morpholinylmethyl)phenyl-2H-isoxazole-3-carboxamide
Uniqueness
(4-Phenyl-1,3-oxazol-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the phenyl and hydroxymethyl groups enhances its reactivity and potential for diverse applications compared to other oxazole derivatives .
Properties
IUPAC Name |
(4-phenyl-1,3-oxazol-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-6-10-11-9(7-13-10)8-4-2-1-3-5-8/h1-5,7,12H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCQWZMTHOQKLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC(=N2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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